molecular formula C15H17NO2S B2504241 Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 627058-14-4

Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No. B2504241
CAS RN: 627058-14-4
M. Wt: 275.37
InChI Key: JIBGKVYZZGECIN-UHFFFAOYSA-N
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Description

The compound of interest, Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, is a molecule that can be associated with the broader class of thiophene derivatives. Thiophenes are heterocyclic compounds that have diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The specific structure of the compound suggests potential biological activity, which could be explored for pharmacological uses.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 2-N-methylamino-3-methoxythiophene and 2-N-phenylamino-3-methoxythiophene, as described in one study, involves a novel one-pot synthesis from methyl or phenyl isothiocyanate and 1-lithiomethoxyallene, resulting in compounds that exhibit amino-imino tautomerism . This process could potentially be adapted for the synthesis of this compound, although the specific details would depend on the substituents and reaction conditions used.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their chemical reactivity and biological activity. For instance, the crystal and molecular structure of a related compound, (Z)-isopropyl 2-hydroxy-4,5-dioxo-1-phenyl-3-[phenyl(phenylamino)methylene]pyrrolidine-2-carboxylate, was elucidated using X-ray diffraction analysis . Such structural analyses are essential for understanding the conformation and potential interaction sites of the molecule, which are important for its function and reactivity.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are influenced by their molecular structure. The study of the regioselective synthesis of 2- and 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters provides insight into the reactivity of thiophene compounds. These compounds were synthesized by Michael additions followed by alcoholysis, and their mass spectrometric behavior under electron impact ionization was studied . Understanding these reaction pathways and fragmentation patterns can help predict the behavior of this compound under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. For example, the presence of halogen atoms in the molecules of some thiophene derivatives can prevent rapid metabolic inactivation, as seen in the pharmacokinetic study of 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol . Such properties are important for the development of pharmaceuticals, as they affect the compound's stability, solubility, and bioavailability. The specific properties of this compound would need to be studied in detail to fully understand its potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Thiophene-Based Dyes : The compound was utilized in synthesizing novel thiophene-based bis-heterocyclic monoazo dyes, exploring their solvatochromic behavior and tautomeric structures in various solvents (Karcı & Karcı, 2012).

  • Structural Characterization : Detailed structural analysis of related isoxazole amino esters has been conducted, providing insights into molecular configurations and orientations (Smith, Mirzaei, Natale, Scott, & Willett, 1991).

Biological and Medicinal Chemistry

  • Antimicrobial Activity : 2-Aminothiophene derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties, highlighting their potential in drug development (Prasad, Angothu, Latha, & Nagulu, 2017).

  • Potential Drug Modifications : Research into modifications of related compounds with amino acid isopropyl esters suggests potential for enhanced drug efficacy and skin permeability, important in pharmaceutical development (Ossowicz-Rupniewska et al., 2022).

Chemical Synthesis Techniques

  • New Synthesis Approaches : Studies on phase transfer catalysis assisted Thorpe reaction for synthesizing 3-aminothiophene-2-carboxylates demonstrate innovative methods in chemical synthesis, relevant for producing derivatives of the compound (Shah, 2011).

  • Heterocyclic Compound Synthesis : Exploration of synthesis techniques for conformationally constrained tryptophan derivatives and similar compounds opens avenues for the production of diverse heterocyclic compounds, which could include derivatives of isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is not specified in the search results. It’s mentioned that the compound is used for proteomics research , but the exact biological or chemical processes it’s involved in are not detailed.

properties

IUPAC Name

propan-2-yl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(10(3)19-14(13)16)11-7-5-4-6-8-11/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBGKVYZZGECIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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